REACTION_CXSMILES
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[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][C:10](=[O:12])[CH3:11])=[CH:3][CH:4]=1)#[N:7]
|
Name
|
|
Quantity
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5.51 g
|
Type
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reactant
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Smiles
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NC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
5.7 mL
|
Type
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reactant
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Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
By the reaction in the same manner as in Example 35-i)
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Name
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|
Type
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product
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Smiles
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C(#N)C1=CC=C(C=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.88 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |